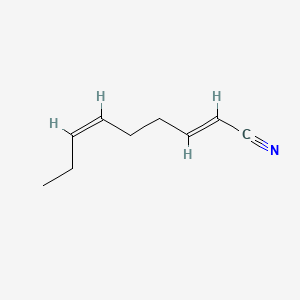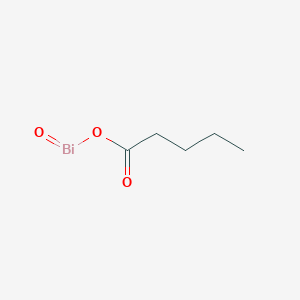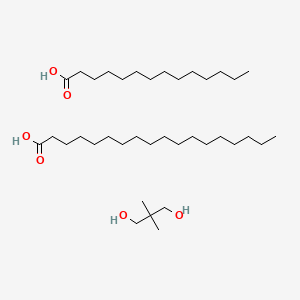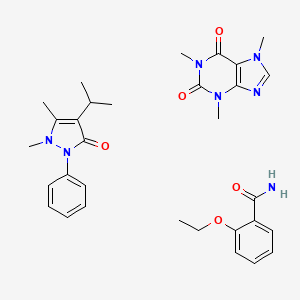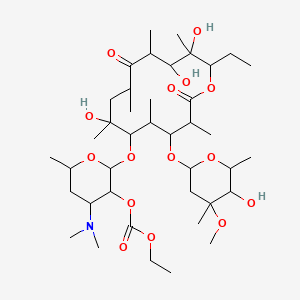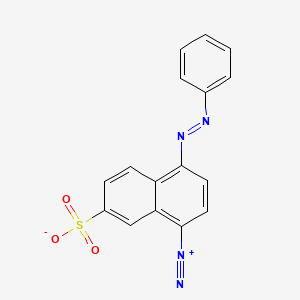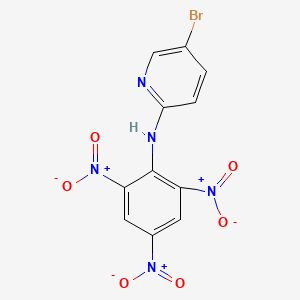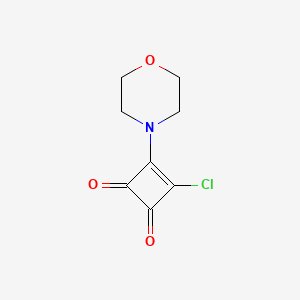
3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- is a chemical compound with a unique structure that includes a cyclobutene ring, a dione group, a chlorine atom, and a morpholine ring
Méthodes De Préparation
The synthesis of 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- typically involves the reaction of cyclobutene-1,2-dione with appropriate chlorinating agents and morpholine. The reaction conditions often include the use of solvents such as ethanol and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of cyclobutene derivatives with altered functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- include:
3-Cyclobutene-1,2-dione, 3-chloro-4-(phenylamino)-: This compound has a phenylamino group instead of a morpholine ring.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: This compound has methoxy groups replacing the chlorine and morpholine.
The uniqueness of 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
68239-27-0 |
|---|---|
Formule moléculaire |
C8H8ClNO3 |
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
3-chloro-4-morpholin-4-ylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H8ClNO3/c9-5-6(8(12)7(5)11)10-1-3-13-4-2-10/h1-4H2 |
Clé InChI |
MRSXFXHLKHAXQI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=O)C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


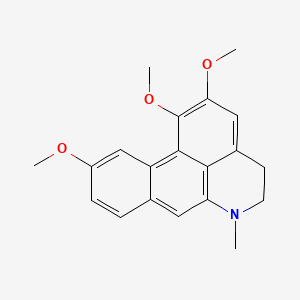
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
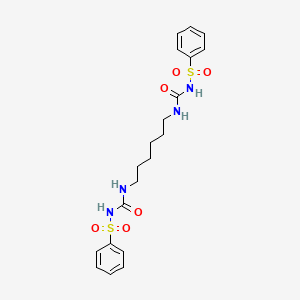
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)


